2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Novel pyrazole carboxamide derivatives, including compounds structurally related to the specified chemical, have been synthesized and characterized, with their structures confirmed by X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
- Synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines as antioxidants, utilizing related pyrazolo[1,5-a]pyrimidine compounds, demonstrates the chemical's potential in creating structurally diverse and biologically active molecules (El‐Mekabaty, Etman, & Mosbah, 2016).
Antibacterial and Anticancer Properties
- Certain pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial and anticancer activities in vitro, suggesting the potential medical applications of similar compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Another study on novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives revealed their antibacterial properties and interactions with plasma proteins, indicating their potential in therapeutic applications (He et al., 2020).
Molecular Interactions and Binding Studies
- Research on the hydrogen bonding in anhydrous vs. hydrated N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, a category encompassing similar compounds, sheds light on the chemical's potential for forming complex molecular structures (Trilleras et al., 2008).
Applications in Imaging and Tracer Development
- Synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxamide compounds for imaging of IRAK4 enzyme in neuroinflammation, indicating potential use in diagnostic imaging (Wang et al., 2018).
Properties
IUPAC Name |
2-[4-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O/c1-22(2,3)19-14-20(27-10-8-26(9-11-27)12-13-29)28-21(25-19)17(15-24-28)16-6-4-5-7-18(16)23/h4-7,14-15,29H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDYXSODJJDRPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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